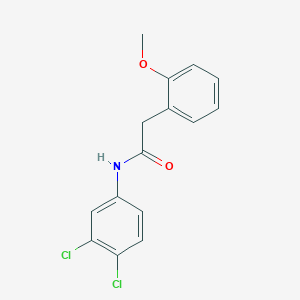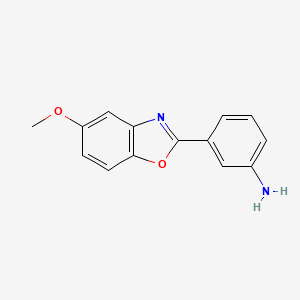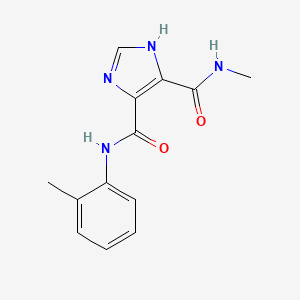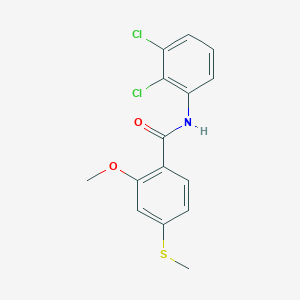![molecular formula C16H15N3O2S B5884917 4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5884917.png)
4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as THPMB and has a molecular formula C18H17N3O2S.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and inflammation. It has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of cell division and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been found to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide in lab experiments is its low toxicity. It has been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide. One area of focus is its potential use in combination with other drugs for cancer treatment. It has been found to enhance the efficacy of certain chemotherapy drugs when used in combination. Another area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, 4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide is a promising compound with potential applications in cancer treatment, inflammatory diseases, and neurodegenerative disorders. Its low toxicity and range of biochemical and physiological effects make it an attractive candidate for further research.
Métodos De Síntesis
The synthesis of 4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide involves the reaction of 4-methoxybenzoic acid with thiosemicarbazide, followed by the reaction with 2-bromomethylthiophene in the presence of a base. The resulting product is then reacted with 1H-pyrazol-5-amine to obtain the final product.
Aplicaciones Científicas De Investigación
4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use in cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in the treatment of inflammatory diseases and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-methoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-21-13-6-4-12(5-7-13)16(20)18-15-8-9-17-19(15)11-14-3-2-10-22-14/h2-10H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYJFMGPQMHBST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B5884841.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5884849.png)


![N-cyclohexyl-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884863.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B5884879.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5884888.png)
![2-(4-methoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5884891.png)


![N'-[(3,5-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5884922.png)
![2-[5-(anilinosulfonyl)-4-chloro-2-methylphenoxy]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5884930.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)